1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt
Description
This compound is a highly sulfonated aromatic derivative with a complex polycyclic structure. Key features include:
- Core structure: A naphthalene backbone substituted with three sulfonic acid groups at positions 1, 3, and 6 .
- Functional groups: Two triazine rings linked via azo (-N=N-) and urea (-NHCONH-) groups, with chloro (-Cl) and sulfophenyl (-C6H4SO3H) substituents .
- Counterions: Pentasodium salt (five Na⁺ ions), enhancing water solubility and stability in aqueous environments .
- Applications: Likely used as a reactive dye or intermediate in textile industries, analogous to Procion MX dyes (e.g., Reactive Brown 10) .
Studies on its ozonation kinetics (kD = 6.72 M⁻¹s⁻¹; kOH = 3.7 × 10⁹ M⁻¹s⁻¹) indicate rapid degradation via free radical mechanisms, classifying it as amenable to advanced oxidation processes (AOPs) .
Properties
CAS No. |
34759-29-0 |
|---|---|
Molecular Formula |
C35H21Cl2N14Na5O16S5 |
Molecular Weight |
1239.8 g/mol |
IUPAC Name |
pentasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C35H26Cl2N14O16S5.5Na/c36-29-44-32(39-16-2-1-3-19(10-16)68(53,54)55)48-33(45-29)41-18-5-7-26(70(59,60)61)24(12-18)43-35-47-30(37)46-34(49-35)40-17-4-6-22(23(11-17)42-31(38)52)50-51-25-14-21-15(9-28(25)72(65,66)67)8-20(69(56,57)58)13-27(21)71(62,63)64;;;;;/h1-14H,(H3,38,42,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,39,41,44,45,48)(H2,40,43,46,47,49);;;;;/q;5*+1/p-5 |
InChI Key |
CJWGCINWZIYUOA-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)N=NC6=CC7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this compound generally involves:
- Sulfonation of naphthalene derivatives to introduce sulfonic acid groups.
- Diazotization of aromatic amines to form diazonium salts.
- Azo coupling between diazonium salts and activated aromatic compounds.
- Nucleophilic aromatic substitution on triazine rings to introduce amino and sulfonyl substituents.
- Salt formation with sodium or potassium hydroxide to yield water-soluble salts.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Sulfonation | Sulfonation of naphthalene to produce 1,3,6-naphthalenetrisulfonic acid | Fuming sulfuric acid (oleum), controlled temperature |
| 2 | Amination of triazine | Preparation of 4-chloro-6-substituted 1,3,5-triazine derivatives via nucleophilic substitution with amines | Cyanuric chloride, amines, alkaline conditions |
| 3 | Diazotization | Conversion of aromatic amines to diazonium salts | Sodium nitrite, hydrochloric acid, 0–5 °C |
| 4 | Azo coupling | Coupling of diazonium salts with activated aromatic amines or phenols to form azo linkages | Alkaline medium, low temperature |
| 5 | Sulfonation or sulfation | Introduction of sulfonate or sulfooxyethyl groups on aromatic rings or triazine substituents | Sulfur trioxide, chlorosulfonic acid, or sulfating agents |
| 6 | Salt formation | Neutralization with sodium or potassium hydroxide to form pentasodium salt | NaOH or KOH, aqueous solution |
Detailed Preparation Notes
Sulfonation of Naphthalene Core
- The starting material, naphthalene, undergoes sulfonation using fuming sulfuric acid to introduce three sulfonic acid groups at positions 1, 3, and 6.
- The reaction is carefully controlled to avoid over-sulfonation or degradation.
- The product, 1,3,6-naphthalenetrisulfonic acid, serves as the core for azo coupling.
Synthesis of Triazine Derivatives
- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted stepwise with amines to replace chlorine atoms selectively.
- The first substitution introduces 4-chloro-6-(amino-substituted) triazine moieties.
- Amines used include sulfonated aromatic amines or sulfooxyethyl-substituted anilines to introduce sulfonate groups.
- Reaction conditions are typically alkaline and low temperature to control substitution.
Diazotization and Azo Coupling
- Aromatic amines are diazotized using sodium nitrite in acidic aqueous media at low temperatures (0–5 °C).
- The resulting diazonium salts are then coupled with the 1,3,6-naphthalenetrisulfonic acid derivative at the 7-position.
- The azo coupling occurs at the activated aromatic site adjacent to sulfonic acid groups.
- The coupling reaction is carried out under alkaline conditions to maintain solubility and reactivity.
Sulfonation/Sulfation of Side Chains
- Sulfonate or sulfooxyethyl groups are introduced on the phenyl rings attached to the triazine moieties by sulfation using sulfur trioxide or chlorosulfonic acid derivatives.
- This step enhances water solubility and ionic character.
- Careful control of reaction time and temperature prevents side reactions.
Final Salt Formation
- The crude product is neutralized with sodium or potassium hydroxide to form the pentasodium salt.
- This salt form improves water solubility, stability, and handling.
- Purification is typically done by crystallization or precipitation.
Data Table Summarizing Preparation Conditions
| Preparation Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Sulfonation of naphthalene | Fuming sulfuric acid | 80–120 °C | Several hours | Control to avoid over-sulfonation |
| Triazine amination | Cyanuric chloride, aromatic amines, base | 0–10 °C initial, then room temp | 1–4 hours | Stepwise substitution for selectivity |
| Diazotization | NaNO2, HCl | 0–5 °C | 30–60 minutes | Freshly prepared diazonium salts |
| Azo coupling | Alkaline medium (NaOH), coupling partner | 0–10 °C | 1–3 hours | Maintain pH ~9–11 for optimal coupling |
| Sulfonation/sulfation | SO3, chlorosulfonic acid, or sulfating agents | 0–40 °C | 1–2 hours | Controlled to introduce sulfo groups |
| Salt formation | NaOH or KOH in water | Room temperature | 1 hour | Neutralization and crystallization |
Research Findings and Literature Insights
- The compound is structurally related to complex azo dyes used in textile and biochemical applications, where water solubility and stability are critical.
- The stepwise nucleophilic aromatic substitution on cyanuric chloride is a well-established route for introducing functionalized triazine moieties.
- Sulfonation and sulfation steps are crucial to achieve the desired ionic character and solubility.
- The azo coupling reaction is sensitive to pH and temperature, requiring careful control to maximize yield and purity.
- The pentasodium salt form is preferred for enhanced solubility and ease of handling in aqueous systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc in acid.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: N-oxides or sulfoxides.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Dye synthesis: Used as an intermediate in the synthesis of complex dyes.
Analytical chemistry: Used as a standard or reagent in various analytical techniques.
Biology
Staining: Used in biological staining to visualize cells and tissues.
Medicine
Diagnostic agents: Potential use in diagnostic imaging or assays.
Industry
Textile dyeing: Widely used in the textile industry for dyeing fabrics.
Paper industry: Used in the paper industry for coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The triazine rings provide stability and resistance to degradation.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound uniquely combines two triazine rings and chloro/sulfophenyl groups , distinguishing it from simpler analogs .
- Counterion variation (e.g., pentasodium vs. trisodium) impacts solubility and ionic strength in industrial formulations .
Physicochemical Properties
Insights :
- The pentasodium salt’s higher solubility facilitates its use in aqueous dyeing processes compared to trisodium variants .
Reactivity and Environmental Behavior
- Ozonation : The target compound degrades predominantly via hydroxyl radicals (kOH = 3.7 × 10⁹ M⁻¹s⁻¹), faster than simpler naphthalenesulfonates due to electron-withdrawing triazine groups .
- Adsorption : Unlike the sodium salt isomer mixture, which adsorbs strongly on activated carbon via electrostatic interactions , the target compound’s bulkier structure may reduce adsorption efficiency.
- Toxicity : Regulatory filings (e.g., PMN P-00–0806) suggest significant new use restrictions under TSCA, unlike less substituted analogs .
Regulatory Status
Biological Activity
1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt (commonly referred to as NTS) is a complex organic compound with significant biological activity. This compound is characterized by its sulfonic acid functional groups and its azo dye structure, which contribute to its applications in various fields including biochemistry and materials science.
NTS has been studied for its biological activities primarily in relation to its role as an anionic chromophore and a dopant in polymerization processes. Its biological effects are attributed to several mechanisms:
- Antioxidant Activity : NTS has shown potential as an antioxidant agent, which can help mitigate oxidative stress in biological systems.
- Cellular Interaction : The compound interacts with cellular membranes and can influence cellular signaling pathways, particularly those involving purinergic receptors .
Applications in Research
NTS has been utilized in various research studies to explore its effects on different biological systems:
- Capillary Electrophoresis : As an anionic chromophore, NTS is employed in capillary electrophoresis for the separation of biomolecules, enhancing the detection of analytes .
- Polymerization : NTS acts as a dopant in the polymerization of pyrrole, which is significant in developing conductive polymers used in biosensors and other electronic applications .
Case Studies
Several studies have highlighted the biological implications of NTS:
- Study on Cellular Uptake : Research demonstrated that NTS can enhance the uptake of therapeutic agents into cells by modifying membrane permeability. This was particularly evident in studies involving drug delivery systems where NTS was used to facilitate the transport of chemotherapeutic agents across cellular membranes.
- Toxicological Evaluations : Toxicological studies indicated that while NTS exhibits beneficial biological properties, excessive concentrations could lead to cytotoxic effects. It is crucial to balance dosage for therapeutic efficacy without adverse effects .
Comparative Biological Activity Table
| Property/Activity | NTS | Other Compounds |
|---|---|---|
| Antioxidant Activity | Moderate | Varies (e.g., Vitamin C - High) |
| Cellular Uptake Enhancement | Significant | Varies (e.g., Glycyrrhizic Acid - Moderate) |
| Toxicity | Dose-dependent | Varies widely |
Q & A
Q. Answer :
- NMR Spectroscopy : H and C NMR can resolve sulfonic acid and azo-group positions, but deuterated DMSO may be required due to low solubility in water .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., distinguishing pentasodium salt adducts) .
- UV-Vis Spectroscopy : Azo linkages ( ~450–550 nm) and triazine rings ( ~270 nm) provide spectral fingerprints for purity assessment .
Data Contradiction Example : Discrepancies in sulfonic acid group counts (e.g., 3 vs. 2 sulfonates) may arise from incomplete sulfonation; use elemental analysis (C/H/N/S ratios) for validation .
Advanced: How can computational modeling predict this compound’s photophysical properties for sensing applications?
Q. Answer :
- DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict fluorescence or absorbance maxima. Substituents like sulfonates and azo groups significantly alter - transitions .
- Solvent Effects : Use COSMO-RS simulations to assess solubility and aggregation tendencies in polar solvents (e.g., water vs. DMSO) .
- Experimental Validation : Compare computed spectra with experimental UV-Vis and fluorescence data to refine parameters like excited-state lifetimes .
Case Study : Derivatives with similar triazine-azo structures show tunable emission at 600–700 nm, suggesting potential as pH or metal-ion sensors .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Q. Answer :
- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish between sulfonate groups on adjacent vs. distal naphthalene positions .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may obscure UV-Vis or fluorescence readings. Add chaotropic agents (e.g., urea) to disaggregate .
- Synchrotron XRD : For crystalline samples, resolve atomic coordinates to confirm azo-bond geometry and triazine substitution .
Example : Azo-linkage tautomerism (keto-enol forms) can cause inconsistent NMR shifts; stabilize via pH control (pH 7–9) .
Advanced: What methodologies assess this compound’s stability under varying pH and temperature?
Q. Answer :
- Accelerated Degradation Studies :
- Light Sensitivity : Expose to UV (254 nm) and measure absorbance decay; sulfonated naphthalenes often photodegrade via radical pathways .
Mitigation Strategy : Add antioxidants (e.g., ascorbic acid) to aqueous formulations to prolong shelf life .
Advanced: How can this compound be functionalized for selective ion-binding or molecular recognition?
Q. Answer :
- Post-Synthetic Modification :
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
